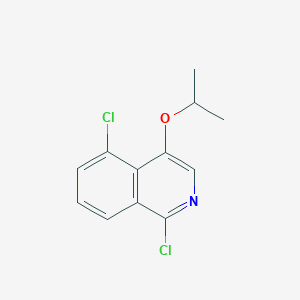
1,5-Dichloro-4-isopropoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-4-isopropoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of two chlorine atoms at positions 1 and 5, and an isopropoxy group at position 4 on the isoquinoline ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-4-isopropoxyisoquinoline can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloro-4-isopropoxyisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using suitable reducing agents under controlled conditions.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ and protic acids are commonly used for oxidation reactions.
Reduction: Various reducing agents can be employed depending on the desired product.
Substitution: Nucleophilic reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce different functional groups into the isoquinoline ring.
Applications De Recherche Scientifique
1,5-Dichloro-4-isopropoxyisoquinoline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: The compound may be explored for its potential therapeutic applications due to its structural similarity to other bioactive isoquinolines.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,5-Dichloro-4-isopropoxyisoquinoline involves its interaction with molecular targets and pathways within biological systems. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to a range of biological effects . The specific pathways and targets may vary depending on the exact structure and functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring.
Isoquinoline: The parent compound of 1,5-Dichloro-4-isopropoxyisoquinoline, with similar aromatic properties.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
This compound is unique due to the specific positioning of chlorine atoms and the isopropoxy group on the isoquinoline ring. These structural features may confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Propriétés
Formule moléculaire |
C12H11Cl2NO |
|---|---|
Poids moléculaire |
256.12 g/mol |
Nom IUPAC |
1,5-dichloro-4-propan-2-yloxyisoquinoline |
InChI |
InChI=1S/C12H11Cl2NO/c1-7(2)16-10-6-15-12(14)8-4-3-5-9(13)11(8)10/h3-7H,1-2H3 |
Clé InChI |
SRMOEPJOLGJYQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CN=C(C2=C1C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


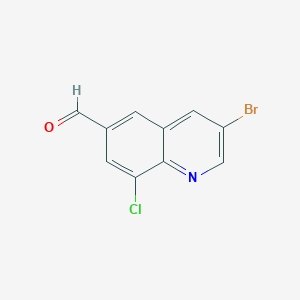


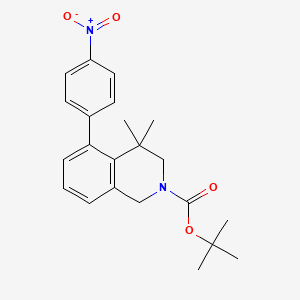


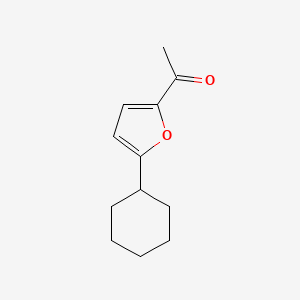

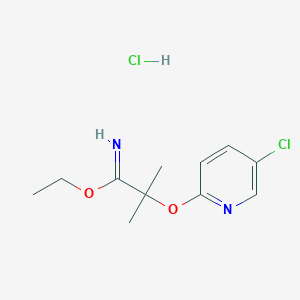
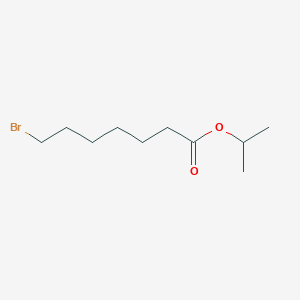
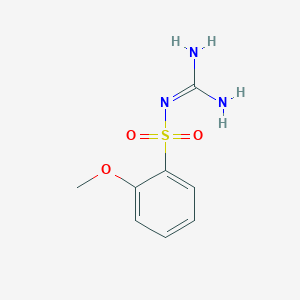
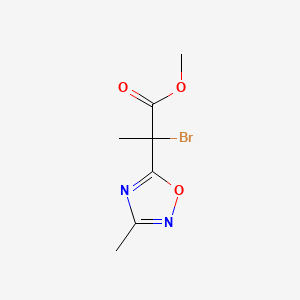
![Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate](/img/structure/B13880945.png)
![Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13880949.png)
